Cas no 956705-82-1 ((2S)-2-(2-ethoxyphenyl)formamido-3-methylbutanoic acid)

956705-82-1 structure
Produktname:(2S)-2-(2-ethoxyphenyl)formamido-3-methylbutanoic acid
(2S)-2-(2-ethoxyphenyl)formamido-3-methylbutanoic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- L-Valine, N-(2-ethoxybenzoyl)-
- (2S)-2-(2-ethoxyphenyl)formamido-3-methylbutanoic acid
-
- MDL: MFCD08483769
- Inchi: 1S/C14H19NO4/c1-4-19-11-8-6-5-7-10(11)13(16)15-12(9(2)3)14(17)18/h5-9,12H,4H2,1-3H3,(H,15,16)(H,17,18)/t12-/m0/s1
- InChI-Schlüssel: NLRQXJDJAMCDTH-LBPRGKRZSA-N
- Lächelt: C(O)(=O)[C@H](C(C)C)NC(=O)C1=CC=CC=C1OCC
Experimentelle Eigenschaften
- Dichte: 1.145±0.06 g/cm3(Predicted)
- Siedepunkt: 462.4±30.0 °C(Predicted)
- pka: 3.76±0.10(Predicted)
(2S)-2-(2-ethoxyphenyl)formamido-3-methylbutanoic acid Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27101931-0.25g |
rel-(2R)-2-[(2-ethoxyphenyl)formamido]-3-methylbutanoic acid |
956705-82-1 | 95% | 0.25g |
$149.0 | 2023-06-02 | |
Enamine | EN300-27101931-2.5g |
rel-(2R)-2-[(2-ethoxyphenyl)formamido]-3-methylbutanoic acid |
956705-82-1 | 95% | 2.5g |
$754.0 | 2023-06-02 | |
Enamine | EN300-27101931-0.05g |
rel-(2R)-2-[(2-ethoxyphenyl)formamido]-3-methylbutanoic acid |
956705-82-1 | 95% | 0.05g |
$69.0 | 2023-06-02 | |
Enamine | EN300-87492-5.0g |
(2S)-2-[(2-ethoxyphenyl)formamido]-3-methylbutanoic acid |
956705-82-1 | 95.0% | 5.0g |
$1199.0 | 2025-02-21 | |
Enamine | EN300-87492-0.25g |
(2S)-2-[(2-ethoxyphenyl)formamido]-3-methylbutanoic acid |
956705-82-1 | 95.0% | 0.25g |
$381.0 | 2025-02-21 | |
Enamine | EN300-27101931-10.0g |
rel-(2R)-2-[(2-ethoxyphenyl)formamido]-3-methylbutanoic acid |
956705-82-1 | 95% | 10g |
$1654.0 | 2023-06-02 | |
1PlusChem | 1P019QU6-1g |
(2S)-2-[(2-ethoxyphenyl)formamido]-3-methylbutanoic acid |
956705-82-1 | 90% | 1g |
$574.00 | 2023-12-16 | |
1PlusChem | 1P019QU6-50mg |
(2S)-2-[(2-ethoxyphenyl)formamido]-3-methylbutanoic acid |
956705-82-1 | 95% | 50mg |
$492.00 | 2024-04-19 | |
Enamine | EN300-27101931-1.0g |
rel-(2R)-2-[(2-ethoxyphenyl)formamido]-3-methylbutanoic acid |
956705-82-1 | 95% | 1g |
$385.0 | 2023-06-02 | |
Enamine | EN300-87492-1.0g |
(2S)-2-[(2-ethoxyphenyl)formamido]-3-methylbutanoic acid |
956705-82-1 | 95.0% | 1.0g |
$414.0 | 2025-02-21 |
(2S)-2-(2-ethoxyphenyl)formamido-3-methylbutanoic acid Verwandte Literatur
-
1. Back matter
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
956705-82-1 ((2S)-2-(2-ethoxyphenyl)formamido-3-methylbutanoic acid) Verwandte Produkte
- 5436-40-8(1,3-dimethyl-8-(piperidin-1-yl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 1805370-39-1(2-Amino-6-(difluoromethyl)-5-methoxypyridine-3-acetonitrile)
- 2034229-55-3(N2-[2-(1H-indol-3-yl)ethyl]-6-methylpyrimidine-2,4-diamine hydrochloride)
- 1877096-57-5({[2-(Propan-2-yl)phenyl]methyl}hydrazine)
- 1203898-30-9(2-chloro-5-iodo-6-isopropylnicotinonitrile)
- 2227735-67-1((2S)-4-(4-nitrophenyl)butan-2-ol)
- 960614-09-9(5-Chloro-3-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine)
- 249515-06-8(4-(benzyloxy)-3,5-dibromobenzaldehyde)
- 860648-96-0(1-(3,4-Dichlorobenzyl)-3,5-diiodo-1H-indole-2-carboxylic acid)
- 547704-53-0(<br>5-methyl-3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-4-carbo xamide)
Empfohlene Lieferanten
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Zhejiang Brunova Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Nanjing Jubai Biopharm
Gold Mitglied
CN Lieferant
Großmenge

Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

pengshengyue
Gold Mitglied
CN Lieferant
Großmenge
